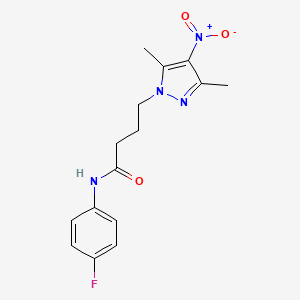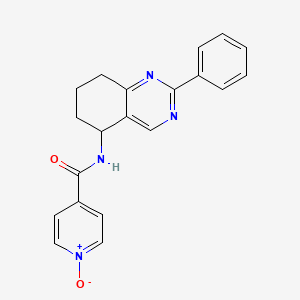
4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(4-fluorophenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(4-fluorophenyl)butanamide, also known as DNPB, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have unique biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In
Scientific Research Applications
4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(4-fluorophenyl)butanamide has been studied for its potential applications in various scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(4-fluorophenyl)butanamide has been used as a tool to investigate the role of certain ion channels in neuronal signaling. In cancer research, 4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(4-fluorophenyl)butanamide has been found to have anti-tumor activity and has been studied as a potential chemotherapeutic agent. In drug discovery, 4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(4-fluorophenyl)butanamide has been used as a lead compound for the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(4-fluorophenyl)butanamide is not fully understood, but it is believed to act on certain ion channels in the cell membrane. Specifically, 4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(4-fluorophenyl)butanamide has been found to inhibit the activity of voltage-gated potassium channels, which play an important role in regulating neuronal excitability and neurotransmitter release.
Biochemical and Physiological Effects:
4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(4-fluorophenyl)butanamide has been found to have several biochemical and physiological effects. In addition to its inhibition of voltage-gated potassium channels, 4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(4-fluorophenyl)butanamide has been found to inhibit the activity of certain enzymes involved in cancer cell proliferation. 4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(4-fluorophenyl)butanamide has also been found to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(4-fluorophenyl)butanamide in lab experiments is its specificity for certain ion channels and enzymes, making it a valuable tool for investigating specific biological processes. However, 4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(4-fluorophenyl)butanamide also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of 4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(4-fluorophenyl)butanamide. One area of research is the development of new drugs based on the structure of 4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(4-fluorophenyl)butanamide for the treatment of cancer and other diseases. Another area of research is the investigation of 4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(4-fluorophenyl)butanamide's effects on other ion channels and enzymes, which could lead to the discovery of new biological pathways and potential therapeutic targets. Finally, further research is needed to fully understand the mechanism of action of 4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(4-fluorophenyl)butanamide and its potential applications in scientific research.
Synthesis Methods
The synthesis of 4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(4-fluorophenyl)butanamide involves a series of chemical reactions. The starting material is 4-fluorobenzaldehyde, which is reacted with 3,5-dimethyl-1H-pyrazole and nitromethane to form 4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)benzaldehyde. This intermediate is then reacted with 1-bromo-4-chlorobutane and potassium carbonate to form the final product, 4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(4-fluorophenyl)butanamide.
properties
IUPAC Name |
4-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-(4-fluorophenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O3/c1-10-15(20(22)23)11(2)19(18-10)9-3-4-14(21)17-13-7-5-12(16)6-8-13/h5-8H,3-4,9H2,1-2H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDBWVYPPZXPEFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCCC(=O)NC2=CC=C(C=C2)F)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(4-fluorophenyl)butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4-(3,4-dimethylphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B6136958.png)

![N~1~-(4-methylphenyl)-N~2~-[(3-methyl-2-thienyl)methyl]glycinamide](/img/structure/B6136965.png)
![[1-[(2-methyl-1-benzofuran-5-yl)carbonyl]-3-(2-phenoxyethyl)-3-piperidinyl]methanol](/img/structure/B6136974.png)
![N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-oxo-1-[2-(2-pyridinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B6136982.png)
![7-(3-methoxybenzyl)-2-[(2-methoxy-3-pyridinyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6136987.png)
![N-(1-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-2-methylpropyl)-2-furamide](/img/structure/B6136989.png)
![ethyl 2-amino-4-oxo-4H-[1,3]thiazino[5,6-c]quinoline-9-carboxylate](/img/structure/B6136996.png)
![4-{[3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)propanoyl]amino}benzamide](/img/structure/B6137014.png)
![N'-[2-hydroxy-5-(phenyldiazenyl)benzylidene]-2-(2-naphthylamino)acetohydrazide](/img/structure/B6137029.png)
![[1-{4-[methyl(phenyl)amino]benzyl}-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinyl]methanol](/img/structure/B6137044.png)

![2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(3-methoxyphenyl)amino]acrylonitrile](/img/structure/B6137062.png)
